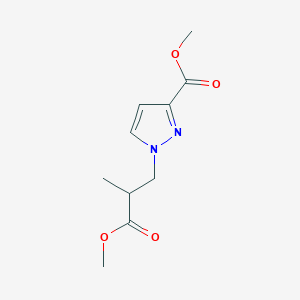

methyl 1-(3-methoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13316346

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O4 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | methyl 1-(3-methoxy-2-methyl-3-oxopropyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O4/c1-7(9(13)15-2)6-12-5-4-8(11-12)10(14)16-3/h4-5,7H,6H2,1-3H3 |

| Standard InChI Key | MOVVVLLCXCSHSS-UHFFFAOYSA-N |

| SMILES | CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC |

| Canonical SMILES | CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, methyl 1-(3-methoxy-2-methyl-3-oxopropyl)pyrazole-3-carboxylate, reflects its core pyrazole ring substituted at the 1-position with a 3-methoxy-2-methyl-3-oxopropyl group and at the 3-position with a methyl carboxylate . Key structural features include:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

3-Methoxy-2-methyl-3-oxopropyl chain: A branched alkyl group with ketone and methoxy functionalities.

-

Methyl carboxylate: An ester group enhancing solubility and reactivity.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₄N₂O₄ |

| Molecular weight | 226.23 g/mol |

| SMILES | CC(CN1C=CC(=N1)C(=O)OC)C(=O)OC |

| InChIKey | MOVVVLLCXCSHSS-UHFFFAOYSA-N |

| LogP (predicted) | 1.45 |

| Topological polar surface | 53.35 Ų |

| Hydrogen bond acceptors | 4 |

The compound’s moderate lipophilicity (LogP ~1.45) and polar surface area suggest balanced membrane permeability and solubility, making it suitable for drug discovery .

Synthesis and Preparation

Exemplary Pathway

A plausible route involves:

-

Formation of the pyrazole core: Reaction of hydrazine with a β-keto ester precursor.

-

Alkylation: Introduction of the 3-methoxy-2-methyl-3-oxopropyl group via nucleophilic substitution or Michael addition .

-

Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .

Key Challenges:

-

Regioselectivity in pyrazole ring formation.

-

Steric hindrance during alkylation of the N1 position.

Biological Activities and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

The methoxy and carboxylate groups may enhance interactions with bacterial enzymes or inflammatory mediators. A related compound, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, showed antimicrobial activity against E. coli (MIC = 8 µg/mL) .

Antitrypanosomal Activity

Lead optimization of pyrazolopyrimidinones demonstrated efficacy against Trypanosoma brucei (pIC₅₀ = 7.8), suggesting potential for treating African trypanosomiasis .

Applications in Drug Development

Pharmaceutical Intermediates

The compound serves as a scaffold for:

-

Antibody-drug conjugates (ADCs): Methyl esters improve solubility of payloads like monomethyl auristatin E (MMAE) .

-

Kinase inhibitors: Pyrazole cores target ATP-binding pockets in kinases .

Agricultural Chemistry

Patents highlight pyrazole derivatives as fungicides. For instance, 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine analogs protected crops from Phytophthora infestans .

Comparative Analysis with Related Pyrazoles

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Recommendations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume